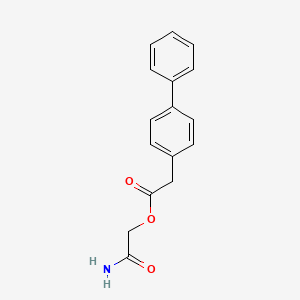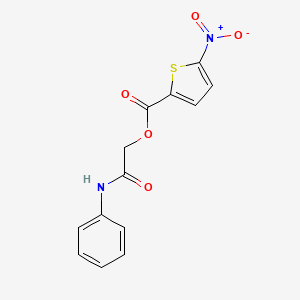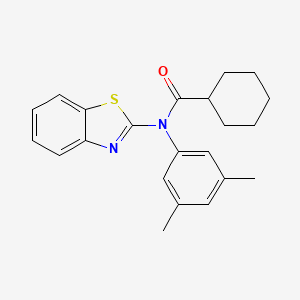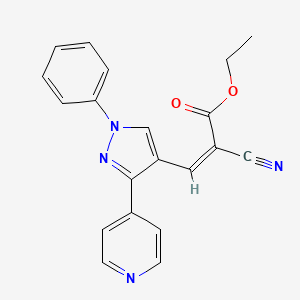
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate, also known as AOPP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. AOPP is a derivative of phenylalanine, an essential amino acid, and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood. However, studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have various biochemical and physiological effects. Studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can protect cells from oxidative stress and reduce inflammation. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its ability to scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is also relatively easy to synthesize using different methods. However, one limitation of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its potential toxicity at high concentrations. Additionally, the mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood, which limits its potential application in certain fields of research.
Future Directions
There are several future directions for the study of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate. One direction is to further investigate its antioxidant properties and its potential use as a drug delivery system. Another direction is to study its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in various cell types and animal models.
Synthesis Methods
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can be synthesized using various methods. One of the most common methods is the reaction of phenylalanine with acetic anhydride and acetic acid. The reaction takes place under reflux conditions, and the product is purified using recrystallization. Another method involves the reaction of phenylalanine with chloroacetyl chloride and triethylamine. The product is purified using column chromatography. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can also be synthesized using the solution-phase method, which involves the reaction of phenylalanine with ethyl chloroformate and potassium carbonate.
Scientific Research Applications
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has potential applications in various fields of scientific research. It has been studied for its antioxidant properties and its ability to scavenge free radicals. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
properties
IUPAC Name |
(2-amino-2-oxoethyl) 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-15(18)11-20-16(19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBDWWCUDNLJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)


![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)


